molecular formula C7H15NO2 B2856536 (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine CAS No. 112395-73-0

(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine

Cat. No.: B2856536
CAS No.: 112395-73-0
M. Wt: 145.202
InChI Key: IGVMHZDCIZWZGY-PHDIDXHHSA-N
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Description

(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine ( 112395-73-0) is a chiral amine building block of high value to synthetic and medicinal chemistry research. This compound features a protected glyceraldehyde skeleton, characterized by the (1R,4S) stereochemistry of its two stereocenters and the 2,2-dimethyl-1,3-dioxolane acetonide group which acts as a masked diol . With a molecular formula of C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol, this amine serves as a versatile chiral synthon . The dioxolane ring provides stability and influences the molecule's stereoelectronic properties, guiding subsequent reactions to proceed with high diastereoselectivity. While specific applications for this exact stereoisomer are proprietary, compounds with this core structure are frequently employed in the stereoselective synthesis of complex molecules, including beta-lactam antibiotics and other nitrogen-containing heterocycles . Researchers can leverage its primary amine functionality for nucleophilic substitution and reductive amination, and the chiral backbone for constructing defined stereocenters in target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMHZDCIZWZGY-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1COC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112395-73-0
Record name (1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
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Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

The dioxolane ring is typically formed via acid-catalyzed cyclocondensation of vicinal diols with acetone. For example, D-glucose derivatives have been converted to 2,2-dimethyl-1,3-dioxolane intermediates using concentrated sulfuric acid (H₂SO₄) and anhydrous copper sulfate (CuSO₄) in acetone. The reaction proceeds via protonation of the diol, followed by nucleophilic attack of acetone to form the ketal.

Key Steps

  • Substrate Preparation : Vicinal diols (e.g., glucose derivatives) are dissolved in anhydrous acetone.
  • Catalysis : H₂SO₄ (0.66 M in acetone) is added dropwise at 0°C, followed by CuSO₄ to sequester water.
  • Cyclization : The mixture is stirred at room temperature for 30 hours, yielding the dioxolane ring with >90% regioselectivity.

Example :
Glucose diacetonide (GDA) synthesis from D-glucose achieved 55% yield after recrystallization.

Solvent-Free Green Synthesis

A solvent-free method for related dioxolane intermediates involves reacting glycerol with acetone over solid acid catalysts (e.g., Amberlyst-15). This approach eliminates volatile organic solvents, aligning with green chemistry principles.

Conditions

  • Molar Ratio : Glycerol:acetone = 1:4
  • Temperature : 60°C
  • Catalyst : Amberlyst-15 (5 wt%)
  • Yield : ~85% after 6 hours.

Introduction of the Amine Group

Copper-Catalyzed Hydroamination of Allylic Alcohols

The primary amine group is introduced via hydroamination of allylic alcohols. A copper(I)/chiral phosphoramidite catalyst enables enantioselective addition of ammonia equivalents to α,β-unsaturated alcohols.

Procedure

  • Substrate : Allylic alcohol derivatives of the dioxolane (e.g., 6-allyloxy-2,2-dimethyltetrahydrofuro[2,3-d]dioxole).
  • Catalytic System : Cu(OTf)₂/(R)-DTBM-SEGPHOS (5 mol%).
  • Conditions : Toluene, 40°C, 24 hours.
  • Outcome : γ-Amino alcohols with >90% enantiomeric excess (ee).

Gram-Scale Application :
This method was demonstrated in the synthesis of a (S)-dapoxetine precursor, achieving 92% ee and 78% yield.

Reductive Amination of Keto Intermediates

Reductive amination of a dioxolane-containing ketone (e.g., 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides the amine.

Steps

  • Ketone Synthesis : Oxidize a secondary alcohol (e.g., (4S)-2,2-dimethyl-1,3-dioxolan-4-yl-methanol) to the aldehyde using Dess-Martin periodinane.
  • Reductive Amination : React the aldehyde with NH₄OAc and NaBH₃CN in methanol at pH 5–6.
  • Yield : ~70% with moderate diastereoselectivity.

Enantioselective Synthesis

Chiral Auxiliary Approaches

Chiral dioxolane precursors are synthesized using enantiopure starting materials. For example, D-glucose-derived diacetonide (GDA) provides the (4S) configuration, which is retained during subsequent amination.

Case Study :
GDA (from D-glucose) was alkylated with propargyl bromide, followed by azide substitution and Staudinger reduction to introduce the amine group while preserving stereochemistry.

Catalytic Asymmetric Hydroamination

Chiral copper catalysts induce asymmetry during hydroamination. For instance, DTBM-SEGPHOS ligands promote (R)-configuration at the amine center.

Optimization :

  • Solvent : Toluene outperformed THF and DMF in minimizing side reactions.
  • Temperature : 40°C balanced reaction rate and enantioselectivity.

Industrial-Scale Production Considerations

  • Cost Efficiency : Solvent-free cyclization reduces waste and processing costs.
  • Catalyst Recycling : Copper catalysts can be recovered via filtration, though ligand degradation remains a challenge.
  • Purification : Silica gel chromatography is standard, but crystallization (e.g., glucose diacetonide) offers scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine exhibit promising antitumor activity. Studies have shown that the incorporation of dioxolane moieties can enhance the biological activity of certain pharmaceuticals. For instance, derivatives of dioxolane-based amines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Properties
The neuroprotective effects of chiral amines like this compound have been explored in the context of neurodegenerative diseases. Research has suggested that such compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Organic Synthesis

Chiral Catalysts
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds. This application is particularly significant in the pharmaceutical industry, where the chirality of drug molecules can influence their efficacy and safety profiles .

Building Block for Complex Molecules
The compound is also utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling chemists to create diverse derivatives that can be tailored for specific applications in drug development and materials science .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The introduction of dioxolane units into polymer structures has been shown to improve their performance in various applications, including coatings and adhesives .

Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a stabilizing agent in the formation of nanoparticles, which are crucial for applications in drug delivery systems and catalysis .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of dioxolane-derived compounds for their antitumor properties. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines while demonstrating low toxicity to normal cells .

Case Study 2: Chiral Catalysis

In a publication from Organic Letters, researchers utilized this compound as a chiral catalyst for the asymmetric synthesis of β-amino acids. The study reported high enantioselectivity and yield, showcasing the compound's effectiveness in promoting chirality during synthesis .

Mechanism of Action

The mechanism of action of (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties
(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine (Target) C7H13NO2 159.18 g/mol Chiral amine, 1,3-dioxolane High stereochemical specificity; enhanced stability due to dioxolane ring
1-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine C9H15N3O2 197.23 g/mol Pyrazole, amine, dioxolane Predicted density: 1.32 g/cm³; pKa ~3.84 (suitable for protonation in acidic media)
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C12H18N2O 206.28 g/mol Morpholine, aromatic ring, chiral amine Potential CNS activity due to morpholine’s role in blood-brain barrier penetration
(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine C7H14N4 154.21 g/mol Triazole, chiral amine Heterocyclic motif may enhance binding to biological targets (e.g., kinases)
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) C11H17NO2 195.26 g/mol Phenethylamine, methoxy groups Known serotonergic activity; used in neuropharmacological studies

Stereochemical Impact

The (1R,4S) configuration of the target compound contrasts with enantiomers like (1S)-1-[(4R)-dioxolanyl]ethan-1-amine, which may display divergent binding affinities. For example, shows that stereochemistry in phenethylamines (e.g., 2C-D vs. 2C-P) significantly alters receptor activity .

Biological Activity

(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine, also known by its CAS number 112395-73-0, is a chiral amine with a unique dioxolane structure that has garnered attention in medicinal chemistry. This compound's biological activity is primarily attributed to its stereochemistry and the functional groups present in its molecular structure. This article delves into the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H15NO2C_7H_{15}NO_2 with a molecular weight of approximately 145.20 g/mol. The compound features a dioxolane ring that contributes to its stability and solubility in biological systems.

Mechanisms of Biological Activity

Chirality and Selectivity
The chiral nature of this compound allows for selective interactions with biological targets. Chiral compounds often exhibit different pharmacological profiles compared to their racemic counterparts. This selectivity can enhance efficacy and reduce side effects in therapeutic applications.

Antioxidant Properties
Research indicates that compounds containing dioxolane structures can possess antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals could make it a candidate for further investigation in antioxidant therapies .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Antioxidant ActivityExhibits potential to scavenge free radicals and protect against oxidative stress ,
Anticancer PotentialMay modulate pathways involved in cancer progression ,
Anti-inflammatory EffectsPotential to inhibit pro-inflammatory cytokines ,

Case Studies

Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various dioxolane derivatives, this compound demonstrated significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, showing that this compound could effectively reduce oxidative stress markers in vitro .

Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of dioxolane derivatives found that this compound inhibited the proliferation of cancer cell lines through modulation of apoptosis-related pathways. The results indicated that treatment with this compound led to increased apoptosis in breast cancer cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis involves stereoselective formation of the dioxolane ring and subsequent introduction of the ethanamine moiety. Key steps include:

  • Ring Formation : Use of diol precursors (e.g., glycerol derivatives) with acetone under acid catalysis (e.g., H₂SO₄) to form the 2,2-dimethyl-1,3-dioxolane ring .
  • Amine Introduction : Reductive amination or nucleophilic substitution with NH₃/alkylamines under controlled pH (7–9) and temperature (40–60°C) to preserve stereochemistry .
  • Critical Parameters : Solvent choice (e.g., acetonitrile for polar intermediates), catalyst selection (e.g., PtO₂ for hydrogenation), and reaction monitoring via TLC or HPLC to avoid racemization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to confirm spatial arrangement of substituents .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, particularly for resolving ambiguities in diastereomeric mixtures .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate low-boiling-point impurities .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences, ensuring >95% purity .
  • Ion-Exchange Chromatography : For removing acidic/basic impurities, employing Dowex® resins with gradient elution .

Advanced Research Questions

Q. How does the stereochemistry of the dioxolane ring influence the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Receptor Docking Studies : Computational modeling (e.g., AutoDock Vina) reveals that the (4S) configuration enhances binding to serotonin receptors by aligning the dioxolane oxygen with key hydrogen-bonding residues .
  • Comparative Assays : Synthesize enantiomers (e.g., (4R)-configured analogs) and test in vitro for IC₅₀ differences in neurotransmitter uptake inhibition. For example, (4S) derivatives show 10-fold higher affinity in 5-HT₁A receptor assays .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for derivatives of this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 vs. 6.8), ion concentration (Mg²⁺/Ca²⁺), and enzyme source (recombinant vs. tissue-extracted) to minimize variability .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative deamination products altering activity) .
  • Structural Dynamics : MD simulations (e.g., GROMACS) to assess conformational flexibility impacting ligand-receptor interactions .

Q. How can enantioselective synthesis be scaled for this compound without compromising yield?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) in ring-opening reactions to achieve >90% enantiomeric excess (ee) .
  • Continuous Flow Systems : Optimize residence time and mixing efficiency to enhance stereocontrol in large batches (e.g., 100 g scale) .
  • In-line Analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring of ee and rapid adjustment of reaction parameters .

Q. What computational methods predict the pharmacokinetic properties of derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate clearance rates and toxicity risks (e.g., hERG inhibition) .
  • Free Energy Perturbation (FEP) : Calculate binding free energies for off-target interactions (e.g., CYP450 isoforms) to refine lead compounds .

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